molecular formula C11H15N B13431169 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine

6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13431169
M. Wt: 161.24 g/mol
InChI Key: MXJIZXNZOJZPMH-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group at the 6th position and an amine group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of corresponding nitro or ketone derivatives. One common method is the reduction of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where the nitro or ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the methyl group at the 6th position, which influences its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity to certain biological targets and modify its chemical behavior compared to similar compounds .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H15N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

MXJIZXNZOJZPMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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